molecular formula C8H11NO B139161 2,3,5-Trimethylpyridine 1-oxide CAS No. 74409-42-0

2,3,5-Trimethylpyridine 1-oxide

Cat. No. B139161
CAS RN: 74409-42-0
M. Wt: 137.18 g/mol
InChI Key: YSBDSWBSEXCSSE-UHFFFAOYSA-N
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Patent
US09040564B2

Procedure details

2,3,5-trimethylpyridine (1.43 kg, 11.80 mol) was charged over 15 minutes into acetic acid (1.43 kg, 23.83 mol). After 15 minutes, 35% hydrogen peroxide water (1.38 kg, 14.2 mol) was added dropwise into the solution over 30 minutes. The resultant solution was then stirred overnight at 90 to 95° C. The reaction solution was charged with sodium sulfite (220 g). This reaction mixed solution was charged with sodium carbonate (2.5 kg) and water (12 L), and the resultant mixture was extracted with chloroform (3.0 L×4). The resultant organic layer was concentrated until crystals precipitated. The precipitate was charged with n-hexane (2.5 L), and the solution was stirred overnight under ice cooling. The obtained crystals were filtered to obtain 1.53 kg of the title compound.
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.43 kg
Type
reactant
Reaction Step One
Name
hydrogen peroxide water
Quantity
1.38 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 g
Type
reactant
Reaction Step Four
Quantity
2.5 kg
Type
reactant
Reaction Step Five
Name
Quantity
12 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.C(O)(=[O:12])C.O.OO.S([O-])([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:12] |f:2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
1.43 kg
Type
reactant
Smiles
CC1=NC=C(C=C1C)C
Name
Quantity
1.43 kg
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
hydrogen peroxide water
Quantity
1.38 kg
Type
reactant
Smiles
O.OO
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
220 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
2.5 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
12 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred overnight under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This reaction mixed solution
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with chloroform (3.0 L×4)
CONCENTRATION
Type
CONCENTRATION
Details
The resultant organic layer was concentrated until crystals
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
The precipitate was charged with n-hexane (2.5 L)
FILTRATION
Type
FILTRATION
Details
The obtained crystals were filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1C)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 kg
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.